
4-Bromo-3-(morpholine-4-sulfonyl)-benzoic acid
Übersicht
Beschreibung
4-Bromo-3-(morpholine-4-sulfonyl)-benzoic acid is an organic compound that features a bromine atom, a morpholine ring, and a sulfonyl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(morpholine-4-sulfonyl)-benzoic acid typically involves the following steps:
Sulfonation: The addition of a sulfonyl group to the brominated benzoic acid.
Morpholine Substitution: The attachment of a morpholine ring to the sulfonyl group.
Each of these steps requires specific reagents and conditions to ensure the desired product is obtained. For example, bromination might be carried out using bromine or a bromine-containing reagent under controlled temperature conditions. Sulfonation could involve the use of sulfur trioxide or chlorosulfonic acid, while morpholine substitution might require the use of morpholine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using similar steps as described above, but optimized for efficiency and yield. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-(morpholine-4-sulfonyl)-benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom or other functional groups can be substituted with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
4-Bromo-3-(morpholine-4-sulfonyl)-benzoic acid serves as a crucial building block in the synthesis of more complex molecules. Its derivatives are being explored for various biological activities, particularly in the development of anti-inflammatory agents.
- Anti-inflammatory Activity : Preliminary studies indicate that this compound can inhibit enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
Cancer Research
The compound has been investigated for its role as a potential inhibitor of eukaryotic initiation factor 4E (eIF4E), which is implicated in cancer progression. Inhibitors targeting eIF4E are being developed to suppress tumor growth and enhance the efficacy of existing therapies.
- Case Study : Research has demonstrated that analogs derived from similar scaffolds exhibit significant inhibitory effects on eIF4E, leading to reduced tumor growth in vivo .
Enzyme Inhibition Studies
The compound's structural features allow it to interact with various biological targets, particularly enzymes involved in lipid metabolism and inflammation.
- Autotaxin Inhibition : Studies have shown that compounds structurally related to this compound can effectively inhibit autotaxin, an enzyme linked to cancer metastasis . These findings highlight its potential use in developing drugs aimed at reducing cancer spread.
Comparative Analysis of Related Compounds
Below is a comparative table illustrating the structural features and unique properties of compounds related to this compound:
Compound Name | Structure Features | Unique Properties |
---|---|---|
5-Bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid | Fluorine substitution instead of bromine | Potentially different biological activities due to fluorine's electronegativity |
4-Bromo-3-(trifluoromethyl)benzoic acid | Trifluoromethyl group | Increased lipophilicity and altered reactivity |
3-(morpholine-4-sulfonyl)benzoic acid | Lacks bromination | Serves as a simpler analog for comparative studies |
Wirkmechanismus
The mechanism by which 4-Bromo-3-(morpholine-4-sulfonyl)-benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-3-(morpholine-4-sulfonyl)-benzoic acid can be compared with other similar compounds, such as:
These compounds share structural similarities but may differ in their chemical properties, reactivity, and potential applications. The presence of different functional groups or substituents can significantly influence their behavior and usefulness in various contexts.
Biologische Aktivität
4-Bromo-3-(morpholine-4-sulfonyl)-benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and comparative data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 350.19 g/mol. The compound features a bromine atom at the para position relative to the carboxylic acid group on a benzoic acid scaffold, along with a morpholine-4-sulfonyl group. These functional groups contribute to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an anti-inflammatory agent . Preliminary studies suggest it inhibits enzymes involved in inflammatory pathways, making it a candidate for further pharmacological studies.
The mechanism of action for compounds similar to this compound typically involves interaction with specific biological targets, leading to modulation of biochemical pathways. For instance, related compounds have been shown to inhibit ERK2/MAPK1 and FGFR2 pathways, which are critical for cell proliferation and survival.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Features | Unique Properties |
---|---|---|
5-Bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid | Fluorine substitution instead of bromine | Potentially different biological activities due to fluorine's electronegativity |
4-Bromo-3-(trifluoromethyl)benzoic acid | Trifluoromethyl group | Increased lipophilicity and altered reactivity |
3-(morpholine-4-sulfonyl)benzoic acid | Lacks bromination | Serves as a simpler analog for comparative studies |
This table highlights the diversity within this chemical class and provides avenues for exploring varied biological activities and synthetic routes.
Case Studies
Recent studies have focused on the anti-cancer potential of derivatives related to this compound. For example, certain sulfonamide derivatives exhibited significant inhibitory effects against breast cancer cell lines (MDA-MB-231 and MCF-7) at concentrations ranging from 1.52–6.31 μM, demonstrating selectivity against cancer cells compared to normal cells .
In another study, specific sulfonamide derivatives showed remarkable enzyme inhibition against carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93–25.06 nM, indicating their potential as therapeutic agents in cancer treatment .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies indicate that compounds within this class are generally well absorbed and distributed throughout the body. They are metabolized in the liver and excreted via the kidneys. However, safety evaluations have identified potential hazards associated with this compound, including acute toxicity if ingested and skin irritation upon contact .
Eigenschaften
IUPAC Name |
4-bromo-3-morpholin-4-ylsulfonylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO5S/c12-9-2-1-8(11(14)15)7-10(9)19(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFTWSQXRNWNMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300383-13-5 | |
Record name | 4-bromo-3-(morpholine-4-sulfonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.